2-Bromo-3-(4,4-difluoropiperidin-1-yl)pyridine

Description

Chemical Identity and Nomenclature

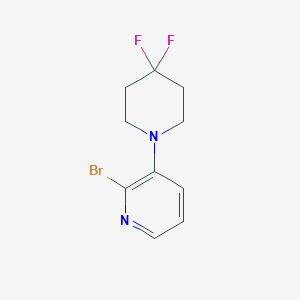

2-Bromo-3-(4,4-difluoropiperidin-1-yl)pyridine is a heterocyclic compound with the molecular formula C$${10}$$H$${11}$$BrF$$2$$N$$2$$ and a molecular weight of 277.11 g/mol. Its systematic IUPAC name derives from the pyridine core substituted at the 2-position with bromine and at the 3-position with a 4,4-difluoropiperidine group. The CAS registry number 1707581-05-2 uniquely identifies this compound in chemical databases.

Table 1: Key chemical identifiers

| Property | Value |

|---|---|

| CAS No. | 1707581-05-2 |

| Molecular Formula | C$${10}$$H$${11}$$BrF$$2$$N$$2$$ |

| Molecular Weight | 277.11 g/mol |

| IUPAC Name | This compound |

The structural arrangement positions the bromine atom ortho to the nitrogen atom in the pyridine ring, while the 4,4-difluoropiperidine moiety introduces conformational rigidity and electronic effects.

Position within Halogenated Pyridine Chemistry

Halogenated pyridines are critical intermediates in pharmaceutical and agrochemical synthesis due to their reactivity in cross-coupling reactions. The bromine atom at the 2-position in this compound enhances electrophilic aromatic substitution (EAS) reactivity, a hallmark of 2-halopyridines. Unlike 3- or 4-halopyridines, 2-bromo derivatives exhibit distinct regioselectivity in metal-catalyzed reactions, making them valuable for constructing C–C bonds in drug candidates.

The compound’s regiochemistry aligns with modern methods for selective pyridine halogenation, such as the use of phosphine-directed strategies to achieve 3-substitution with difluoropiperidine groups. This contrasts with traditional approaches that rely on harsh acidic conditions for EAS.

Significance of Difluoropiperidine Moieties in Heterocyclic Chemistry

The 4,4-difluoropiperidine group confers unique properties to the molecule:

- Conformational Restriction : Fluorine atoms at the 4-position of the piperidine ring reduce ring puckering, stabilizing specific conformations that enhance binding to biological targets.

- Metabolic Stability : Fluorination decreases susceptibility to oxidative degradation, a common issue in piperidine-containing pharmaceuticals.

- Electronic Effects : The electron-withdrawing nature of fluorine modulates the basicity of the piperidine nitrogen, influencing solubility and intermolecular interactions.

Table 2: Comparative effects of piperidine derivatives

| Substituent | Metabolic Stability | Conformational Flexibility |

|---|---|---|

| Piperidine | Low | High |

| 4-Fluoropiperidine | Moderate | Moderate |

| 4,4-Difluoropiperidine | High | Low |

This moiety has been leveraged in histamine-3 receptor antagonists and kinase inhibitors, underscoring its versatility.

Historical Context of Fluorinated Pyridine Development

The synthesis of fluorinated pyridines evolved alongside advances in organofluorine chemistry. Early methods, such as Moissan’s electrolysis of HF (1886), enabled elemental fluorine production but faced challenges in controlling reactivity. The mid-20th century saw breakthroughs in indirect fluorination, including the use of SF$$_4$$ and DAST (diethylaminosulfur trifluoride), which allowed safer introduction of fluorine into heterocycles.

The development of 4,4-difluoropiperidine derivatives emerged in the 2000s, driven by the need for bioisosteres in drug design. Modern techniques, such as deoxofluorination of piperidinones with morpholinosulfur trifluoride, enabled efficient access to these scaffolds. Concurrently, halogenation strategies for pyridines advanced through catalytic methods, with phosphine-mediated pathways achieving precise 3-substitution.

The convergence of these methodologies facilitated the rational design of this compound, exemplifying the synergy between fluorine chemistry and heterocyclic synthesis.

Properties

IUPAC Name |

2-bromo-3-(4,4-difluoropiperidin-1-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrF2N2/c11-9-8(2-1-5-14-9)15-6-3-10(12,13)4-7-15/h1-2,5H,3-4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHRWMVRLGPWMMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)C2=C(N=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901234790 | |

| Record name | Pyridine, 2-bromo-3-(4,4-difluoro-1-piperidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901234790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1707581-05-2 | |

| Record name | Pyridine, 2-bromo-3-(4,4-difluoro-1-piperidinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1707581-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-bromo-3-(4,4-difluoro-1-piperidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901234790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Overview

2-Bromo-3-(4,4-difluoropiperidin-1-yl)pyridine is a chemical compound with the molecular formula \$$C{10}H{11}BrF2N2\$$ and a molecular weight of 277.11 g/mol. The synthesis of this compound typically involves reacting 3-bromopyridine with 4,4-difluoropiperidine in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). Industrial production methods may involve similar synthetic routes optimized for large-scale production to ensure high yield and purity.

- CAS No.: 1707581-05-2

- Molecular Formula: \$$C{10}H{11}BrF2N2\$$

- Molecular Weight: 277.11

- Synonyms: this compound; 1707581-05-2; Pyridine, 2-bromo-3-(4,4-difluoro-1-piperidinyl)-; DTXSID901234790

Preparation Method Using 4-Bromo-3-fluorophenol

One method involves using 4-bromo-3-fluorophenol as a starting material. In one instance, 4-bromo-3-fluorophenol is reacted with an intermediate compound in the presence of potassium carbonate and a palladium catalyst in DMF at elevated temperatures.

| Yield | Reaction Conditions | Operation in Experiment |

|---|---|---|

| 43.5% | With potassium carbonate; 1,1 bis(di-tert-butylphosphino)ferrocene palladium dichloride; In N,N-dimethyl-formamide; at 20 - 100℃; for 4h | A solution of an intermediate compound (18.48 g, 62.82 mmol) in DMF (100 mL) was added to a stirred suspension of 4-bromo-3-fluorophenol (10 g, 52.36 mmol), potassium carbonate (21.71 g, 157.07 mmol) and [l,l-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (1.163 g, 1.41 mmol) in DMF (100 mL) at ambient temperature. The resulting suspension was stirred at 80 °C under nitrogen for 2 hours. The reaction was incomplete so the temperature was increased to 100 °C and the reaction mixture was stirred for a further 30 minutes and then further [l,l-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (1.163 g, 1.41 mmol) was added and the suspension was stirred at 100 °C for a further 45 minutes and then further [l,l-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (400 mg, 0.487 mmol) was added and the suspension was stirred at 100 °C for a further 45 minutes. The reaction mixture was evaporated to dryness and redissolved in EtOAc (200 mL) and 2M HCl (250 mL) was cautiously added. The aqueous layer was further extracted with EtOAc (3 x 200 mL) and the organic extracts were combined, washed saturated brine (300 mL), dried over MgSO4, filtered and evaporated to afford crude product. The crude product was purified by flash silica chromatography, elution gradient 0 to 20% EtOAc in isohexane. Pure fractions were evaporated to dryness to afford the title compound (6.34 g, 43.5 %) as a pale yellow oil. \$$^1H\$$ NMR (400 MHz, CDCl3) δ 1.27 (3H, t), 1.41 - 1.50 (IH, m), 1.85 - 1.95 (2H, m), 2.14 - 2.21 (IH, m), 2.32 (2H, d), 2.32 - 2.48 (3H, m), 4.16 (2H, q), 4.98 (IH, s), 5.81 (IH, s), 6.51 - 6.56 (2H, m), 7.05 - 7.09 (IH, m); m/z 277 (M-H) |

| Synthesis of Intermediate | "-butyllithium (2.7N in heptanes; 165 mL, 445 mmol) in THF (300 mL) was cooled to -78°C and treated with 2,2,6,6-tetramethylpiperidine (77 mL, 456 mmol). The reaction mixture was allowed to stir for 30 minutes. A solution of 5-chloro-2- fluoropyridine (50.0 g, 380 mmol) in THF (200 mL) was added drop wise over 30 minutes. After stirring for an additional 30 minutes, the reaction mixture was quenched by bubbling CO2 through the reaction mixture for 10 minutes. The reaction mixture was allowed to warm to RT, and CO2 was bubbled through for an additional 30 minutes. The reaction mixture was then concentrated under reduced pressure and dissolved in DMF (400 mL). 4-Bromo-3-fluorophenol (72.6 g, 380 mmol) was added, followed by potassium carbonate (68.3 g, 494 mmol). The reaction mixture was heated to 120 °C overnight. The reaction mixture was diluted with EtOAc and washed with 4N HC1. The organic layer was separated, washed with water and dried over MgS04. The solvent was removed under reduced pressure. The crude residue was dissolved in Eaton's Reagent (700 mL, 54.0 g, 380 mmol) and the reaction mixture was heated to 120 °C overnight. The reaction mixture was poured onto a mixture of ice and MeOH. The resulting solid was filtered off and washed with water. The solid was suspended in a mixture of MeOH (100 mL) and cyclopropyl methyl ether (200 mL) and filtered off. The grey solid was washed with hexanes and dried yielding 7-bromo-3-chloro-8-fluoro-5H-chromeno[2,3- b]pyridin-5-one (53.76 g, 164 mmol, 43.0 percent yield) as a ~4:1 mixture of isomers. |

Chemical Reactions Analysis

2-Bromo-3-(4,4-difluoropiperidin-1-yl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used. For instance, oxidation can be achieved using oxidizing agents like potassium permanganate.

Cyclization Reactions: The presence of the difluoropiperidinyl group allows for potential cyclization reactions, forming various heterocyclic compounds.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Activity

The compound is primarily recognized for its role as a pharmacological agent, particularly as an orexin receptor antagonist. Orexin receptors are implicated in several physiological processes, including appetite regulation and sleep-wake cycles. The antagonism of these receptors by compounds like 2-Bromo-3-(4,4-difluoropiperidin-1-yl)pyridine may provide therapeutic benefits for conditions such as obesity, sleep disorders, and certain cardiovascular issues .

Case Studies

- Orexin Receptor Antagonism : Research indicates that derivatives of piperidine compounds can effectively inhibit orexin receptors. A study demonstrated that modifications to the piperidine ring can enhance binding affinity and selectivity for these receptors, suggesting that this compound could be a lead compound for developing new treatments for obesity and sleep-related disorders .

- Anticancer Properties : Preliminary studies have shown that similar pyridine derivatives exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways critical for cell survival .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound. The introduction of fluorine atoms in the piperidine ring significantly influences lipophilicity and bioavailability, which are key factors in drug design .

Material Science Applications

Synthesis of Functional Materials

The compound's unique structure allows it to be utilized in synthesizing advanced materials. For example, it can serve as a building block for creating polymers with specific electronic or optical properties. Its incorporation into polymer matrices can enhance material performance in applications like sensors or electronic devices .

Mechanism of Action

The mechanism of action of 2-Bromo-3-(4,4-difluoropiperidin-1-yl)pyridine involves its interaction with specific molecular targets and pathways. The presence of the bromine and difluoropiperidinyl groups can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate various biological processes, leading to the compound’s observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

2-Bromo-3-(4,4-difluoropiperidin-1-yl)pyridine can be compared with other fluorinated pyridines, such as:

2-Bromo-4-(trifluoromethyl)pyridine: This compound has a trifluoromethyl group instead of a difluoropiperidinyl group, which can result in different reactivity and biological properties.

2-Fluoro-3-bromopyridine: This compound has a fluorine atom instead of a difluoropiperidinyl group, leading to variations in its chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physical, chemical, and biological properties compared to its analogs.

Biological Activity

2-Bromo-3-(4,4-difluoropiperidin-1-yl)pyridine is a heterocyclic compound notable for its unique structure, which includes a bromine atom and a difluoropiperidine moiety. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and neurology. The difluoropiperidine group enhances its lipophilicity and biological activity, making it a valuable candidate for drug development.

Chemical Structure and Properties

The chemical formula of this compound is CHBrFN. The presence of the bromine atom and the difluoropiperidine group significantly influences its chemical reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 286.10 g/mol |

| Melting Point | Not specified |

| Solubility | Lipophilic |

Research indicates that this compound interacts with specific protein targets, potentially acting as an inhibitor of various kinases involved in cancer progression. The electronic properties of the difluoropiperidine moiety enhance binding affinity to these targets, contributing to its biological activity.

Anticancer Potential

Several studies have explored the anticancer properties of compounds structurally similar to this compound. For instance, derivatives have shown promise as inhibitors of protein kinases critical in cancer therapy. The compound's ability to induce apoptosis and inhibit cell proliferation has been documented in various cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

In one study, the compound demonstrated a dose-dependent inhibition of cell growth in MCF-7 breast cancer cells, with an IC value indicating significant potency against this target .

Interaction Studies

Interaction studies utilizing techniques such as surface plasmon resonance have shown that this compound binds effectively to specific receptors and enzymes. These studies highlight the compound's potential as a lead molecule for further drug development.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally related compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Fluoro-2-pyridinamine | Structure | Lacks piperidine moiety; used in different therapeutic contexts |

| 3-Bromo-4-(piperidin-1-yl)pyridine | Structure | Similar halogenation but without fluorine substitutions |

| 2-Amino-3-(difluoromethyl)pyridine | Structure | Contains amino group; significant for biological activity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Bromo-3-(4,4-difluoropiperidin-1-yl)pyridine, and how can yield be improved?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where 2-bromo-3-aminopyridine reacts with 4,4-difluoropiperidine under basic conditions (e.g., K₂CO₃ in acetonitrile). Yield optimization requires temperature control (reflux at 80–90°C) and stoichiometric excess of the piperidine derivative. Purification via silica gel column chromatography (hexane/ethyl acetate gradients) improves purity. Reported yields range from 16% to 49% depending on reaction time and reagent ratios .

Q. How is structural validation performed for this compound, and what analytical techniques are critical?

- Methodological Answer :

- 1H NMR : Confirms substitution patterns; aromatic protons appear at δ 7.2–8.1 ppm, while piperidine protons resonate at δ 2.5–4.3 ppm.

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ at ~289 m/z).

- X-ray Crystallography : Resolves bond lengths and angles, especially critical for verifying the difluoropiperidine moiety’s conformation. SHELXL is recommended for refinement .

Q. What are common impurities encountered during synthesis, and how are they addressed?

- Methodological Answer :

Advanced Research Questions

Q. How does the difluoropiperidine moiety influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The electron-withdrawing difluoropiperidine group directs coupling to the bromine-substituted pyridine position. Computational modeling (DFT at B3LYP/6-31G* level) predicts activation barriers for transmetalation steps. Experimental validation uses deuterated analogs to track isotopic shifts in reaction intermediates .

Q. What crystallographic challenges arise during structure determination, and how are they resolved?

- Methodological Answer :

- Twinned Crystals : Use SHELXD for initial phase solutions and TWINLAW for matrix refinement.

- Disorder in Fluorine Atoms : Apply restraints (ISOR, DELU) in SHELXL to model thermal motion.

- High Z′ Structures : Leverage PLATON’s ADDSYM to check for missed symmetry .

Q. How can contradictions in spectroscopic vs. crystallographic data be resolved?

- Methodological Answer : For example, if NMR suggests axial fluorine conformations but X-ray shows equatorial, perform variable-temperature NMR (VT-NMR) to assess dynamic effects. Molecular dynamics simulations (AMBER force field) reconcile discrepancies by modeling solvent interactions .

Q. What strategies enhance the compound’s stability under catalytic conditions (e.g., Pd-mediated reactions)?

- Methodological Answer :

- Ligand Design : Bulky ligands (e.g., XPhos) reduce β-hydride elimination.

- Solvent Optimization : Use DMF or toluene to stabilize Pd(0) intermediates.

- Additives : Add silver salts (Ag₂CO₃) to sequester bromide ions, preventing catalyst poisoning .

Q. How does modifying the pyridine ring’s substituents affect biological activity in structure-activity relationship (SAR) studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.